molecular formula C5H11BO2 B3042363 Pent-1-en-1-ylboronic acid CAS No. 59239-44-0

Pent-1-en-1-ylboronic acid

Cat. No.: B3042363
CAS No.: 59239-44-0
M. Wt: 113.95 g/mol
InChI Key: SYKWJOZHNDPWIM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pent-1-en-1-ylboronic acid, also known as E-Penten-1-ylboronic acid or [ (E)-pent-1-enyl]boronic acid, is a chemical compound with the molecular formula C5H11BO2 . It has a molecular weight of 113.95 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ . The Canonical SMILES string is B(C=CCCC)(O)O and the Isomeric SMILES string is B(/C=C/CCC)(O)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.95 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 114.0852098 g/mol . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Cyclopropanation Reactions

Pent-1-en-1-ylboronic acid has been explored in cyclopropanation reactions. Müller et al. (2003) investigated its use in Rhodium(II)-catalyzed olefin cyclopropanation, demonstrating its stereospecificity and enantioselectivities up to 63% for cyclopropanation of pent-1-ene, without forming 1,3-cycloadducts with polarized olefins like furan or 2,3-dihydrofuran (Müller, Allenbach, & Robert, 2003).

Oligomerization Processes

The oligomerization of pent-1-ene, relevant for the synthesis of high-quality, environmentally friendly fuel components, has been studied using H-zeolites. Grigoryeva et al. (2019) found that wide-pore H-zeolites like H-Y and H-Beta exhibited high oligomerization activity, achieving up to 97-100% yields of oligomers. The reaction conditions influenced the composition of the oligomers, which included dimers, trimers, and larger oligomers (Grigoryeva, Serebrennikov, Bubennov, & Kutepov, 2019).

Synthesis of Fluoroalkyl Derivatives

Zhu et al. (2011) explored the reaction of pent-4-en-1-amines with fluoroalkyl iodides, leading to the synthesis of 2-fluoroalkyl pyrrolidine derivatives. This research highlights the versatility of this compound derivatives in synthesizing structurally diverse compounds (Zhu et al., 2011).

Properties

IUPAC Name

[(E)-pent-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWJOZHNDPWIM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59239-44-0
Record name (1E)-(Pent-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pent-1-en-1-ylboronic acid
Reactant of Route 2
Pent-1-en-1-ylboronic acid
Reactant of Route 3
Pent-1-en-1-ylboronic acid
Reactant of Route 4
Reactant of Route 4
Pent-1-en-1-ylboronic acid
Reactant of Route 5
Pent-1-en-1-ylboronic acid
Reactant of Route 6
Pent-1-en-1-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.